molecular formula C21H21NO3S B2849941 8-(9H-xanthene-9-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351649-44-9

8-(9H-xanthene-9-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2849941
CAS No.: 1351649-44-9
M. Wt: 367.46
InChI Key: QFNGJVYHZODUQG-UHFFFAOYSA-N
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Description

8-(9H-xanthene-9-carbonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(9H-xanthene-9-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the condensation of ketones such as cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, followed by the addition of mercaptoacetic acid in dry benzene . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(9H-xanthene-9-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(9H-xanthene-9-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(9H-xanthene-9-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or interfere with cellular processes essential for cancer cell survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(9H-xanthene-9-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to its combination of oxa, thia, and xanthenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c23-20(22-11-9-21(10-12-22)24-13-14-26-21)19-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)19/h1-8,19H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNGJVYHZODUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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